Biotin-PEG6-Silane

Surface functionalization Biosensor fabrication Streptavidin-biotin affinity

Biotin-PEG6-Silane (molecular weight 783.1 g/mol; C34H66N4O12SSi) is a linear heterobifunctional PEG reagent comprising a biotin terminal, a polyethylene glycol chain of exactly six ethylene glycol units, and a triethoxysilane terminal. This molecular architecture enables covalent anchoring to hydroxylated surfaces (glass, silica, silicon wafers, metal oxides) via the silane group while presenting biotin with a precisely defined 6-unit PEG spacer length for subsequent streptavidin/avidin capture.

Molecular Formula C34H66N4O12SSi
Molecular Weight 783.1 g/mol
Cat. No. B11930409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-Silane
Molecular FormulaC34H66N4O12SSi
Molecular Weight783.1 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC
InChIInChI=1S/C34H66N4O12SSi/c1-4-48-52(49-5-2,50-6-3)27-9-13-35-32(40)12-15-42-17-19-44-21-23-46-25-26-47-24-22-45-20-18-43-16-14-36-31(39)11-8-7-10-30-33-29(28-51-30)37-34(41)38-33/h29-30,33H,4-28H2,1-3H3,(H,35,40)(H,36,39)(H2,37,38,41)/t29-,30-,33-/m0/s1
InChIKeyGJSYPAWAJJVMHL-NGCAANIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG6-Silane: A Defined Heterobifunctional Linker for Surface Functionalization and PROTAC Assembly


Biotin-PEG6-Silane (molecular weight 783.1 g/mol; C34H66N4O12SSi) is a linear heterobifunctional PEG reagent comprising a biotin terminal, a polyethylene glycol chain of exactly six ethylene glycol units, and a triethoxysilane terminal . This molecular architecture enables covalent anchoring to hydroxylated surfaces (glass, silica, silicon wafers, metal oxides) via the silane group while presenting biotin with a precisely defined 6-unit PEG spacer length for subsequent streptavidin/avidin capture [1]. As a PEG-based PROTAC linker, it serves as a building block for the synthesis of proteolysis-targeting chimeras .

Why Biotin-PEG6-Silane Cannot Be Casually Substituted with Other Biotin-PEG-Silanes or Biotin Derivatives


Substituting Biotin-PEG6-Silane with other in-class compounds introduces quantifiable performance deviations that compromise experimental reproducibility. PEG spacer length directly modulates the equilibrium dissociation constant (Kd) of biotin-streptavidin binding, with longer PEG chains progressively increasing Kd from ~10^-15 M toward 10^-8 M due to steric occlusion [1]. Furthermore, the triethoxysilane anchoring chemistry is distinct from alternative surface-modification strategies (e.g., thiol-gold or amine-carboxyl coupling), and the absence of this silane group precludes covalent attachment to silica-based substrates altogether [2]. The 6-unit PEG chain represents a specific balance between spacer flexibility and binding site accessibility that cannot be assumed for shorter (PEG2) or longer (PEG12, PEG24) analogs [3].

Quantitative Evidence: Biotin-PEG6-Silane Differentiation vs. Analogs


PEG6 Spacer Length Maintains Sub-Picomolar Streptavidin Binding Affinity

Biotin-PEG6-Silane exhibits a binding affinity to streptavidin/avidin characterized by a dissociation constant (Kd) of approximately 10^-15 M [1]. This affinity is preserved because the six-unit PEG spacer provides sufficient separation to prevent steric hindrance while remaining short enough to avoid the affinity reduction observed with longer PEG chains. Systematic studies on PEGylated biotin demonstrate that Kd values increase to approximately 10^-8 M when PEG molecular weight reaches 3400-5000 g/mol [2], representing a million-fold affinity loss. Thus, PEG6 occupies an optimal window for maintaining near-native biotin-avidin binding strength.

Surface functionalization Biosensor fabrication Streptavidin-biotin affinity

Triethoxysilane Terminal Enables Covalent Silica Surface Anchoring Not Achievable with Non-Silane Biotin-PEGs

Biotin-PEG6-Silane contains a reactive triethoxysilane group that hydrolyzes and condenses with surface hydroxyl groups (-OH) on glass, silicon dioxide, quartz, and metal oxide surfaces to form stable Si-O-Si covalent bonds [1]. This mechanism is fundamentally distinct from biotin-PEG derivatives lacking silane (e.g., Biotin-PEG6-COOH, Biotin-PEG6-NHS), which require either pre-functionalized amine surfaces or passive adsorption. The silane anchoring yields a stable, oriented biotin layer resistant to desorption under aqueous buffer conditions.

Surface chemistry Covalent immobilization Silica functionalization

PEG6 Chain Confers ~70% Reduction in Non-Specific Protein Adsorption

Silane-PEG-biotin overlayers on stainless steel reduced non-specific protein adsorption by approximately 70% compared to unmodified SS surfaces [1]. While this study used a silane-PEG-biotin construct (PEG MW unspecified but in the typical 1-5 kDa range), the antifouling effect is attributable to the PEG chain's hydration layer and steric repulsion. Biotin-PEG6-Silane, with a defined six-unit PEG spacer, contributes to this antifouling benefit while offering a shorter, more defined spacer length than higher MW PEG-silanes, which may trade off reduced non-specific binding for diminished biotin accessibility.

Antifouling Protein adsorption PEG brushes

Biotin-PEG6-Silane Serves as a Defined PEG6 PROTAC Linker with Exact 783.1 Da Molecular Weight

Biotin-PEG6-Silane (MW 783.1 g/mol) is cataloged as a PEG-based PROTAC linker . In PROTAC design, the linker length and composition critically influence ternary complex formation and degradation efficiency. Biotin-PEG6-Silane provides a precisely defined 6-unit PEG spacer terminated with a silane group that can be further derivatized or used to conjugate the biotin capture moiety to PROTAC building blocks. Compared to other biotin-PEG6 linkers with different terminal groups (e.g., Biotin-PEG6-COOH, MW 507.6 Da ; Biotin-PEG6-amine, Biotin-PEG6-azide), the silane-terminated variant offers a unique handle for silica-surface immobilization or for subsequent silane-based coupling reactions.

PROTAC synthesis Targeted protein degradation Linker chemistry

Storage Stability: Biotin-PEG6-Silane Maintains Integrity for 3 Years at -20°C

Vendor specifications indicate that Biotin-PEG6-Silane powder is stable for 3 years when stored at -20°C, and for up to 6 months at -80°C when dissolved in solvent . The compound is stable at ambient temperature for several days during shipping, enabling standard cold-chain logistics without immediate degradation . This stability profile is consistent with other PEG-silane compounds but provides a documented benchmark for procurement planning and inventory management.

Compound storage Stability testing Procurement logistics

Silane-PEG Overlayers Achieve ~90% Surface Coverage with <10 Å Thickness

Photoelectron spectroscopy (XPS) analysis of silane-PEG overlayers formed on stainless steel revealed close to 90% surface coverage with a film thickness of less than 10 Å [1]. This near-monolayer coverage ensures that biotin moieties are presented uniformly across the surface, minimizing bare patches that could contribute to non-specific background. While the study used silane-PEG-biotin of unspecified PEG length, the silane anchoring chemistry that yields this high coverage is directly applicable to Biotin-PEG6-Silane surface functionalization protocols.

Surface coverage Thin film characterization XPS analysis

Validated Application Scenarios for Biotin-PEG6-Silane Based on Quantitative Evidence


Glass and Silicon Wafer Functionalization for Single-Molecule Biophysics

Biotin-PEG6-Silane enables covalent biotinylation of glass coverslips and silicon substrates for single-molecule fluorescence microscopy and optical tweezer assays. The triethoxysilane group forms stable Si-O-Si bonds with surface hydroxyls [1], while the PEG6 spacer provides sufficient separation from the surface to preserve the sub-picomolar streptavidin binding affinity (Kd ≈ 10^-15 M) [2]. This combination ensures that tethered biomolecules (e.g., biotinylated DNA or proteins) remain accessible and stably anchored under buffer flow, with reduced non-specific background adsorption due to PEG's antifouling properties [3].

Silica Nanoparticle and Magnetic Bead Biotinylation for Affinity Capture

For functionalizing silica nanoparticles, magnetic silica beads, or mesoporous silica particles, Biotin-PEG6-Silane provides a one-step covalent biotinylation method that eliminates the need for separate surface activation and carbodiimide coupling steps. The resulting biotinylated particles can capture streptavidin-conjugated detection reagents with high efficiency. The defined PEG6 length (six ethylene glycol units) ensures consistent biotin presentation across particle batches, enabling reproducible capture efficiency in immunoprecipitation and diagnostic assays [4].

PROTAC Linker with Integrated Biotin Handle for Degradation Assay Validation

In PROTAC development, Biotin-PEG6-Silane serves as a PEG-based linker that can be incorporated into PROTAC molecules to provide a biotin tag for downstream pull-down or detection . The silane terminus offers a unique chemical handle that can be further derivatized or used to immobilize PROTAC intermediates on silica supports for screening assays. The exact molecular weight (783.1 g/mol) and defined PEG6 spacer allow for precise stoichiometric calculations during synthesis and enable consistent ternary complex geometry .

Stainless Steel and Metal Oxide Surface Passivation for Biosensor Electrodes

Biotin-PEG6-Silane can be applied to stainless steel, titanium dioxide, or indium tin oxide (ITO) surfaces to create antifouling biotinylated overlayers. Based on silane-PEG-biotin studies, such coatings reduce non-specific protein adsorption by approximately 70% and achieve close to 90% surface coverage [5]. This makes Biotin-PEG6-Silane suitable for functionalizing electrochemical biosensor electrodes or implantable device surfaces where reduced biofouling and selective biomolecule capture are required.

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